molecular formula C17H12ClF3N2O2 B2567618 4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride CAS No. 1094030-76-8

4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride

Cat. No.: B2567618
CAS No.: 1094030-76-8
M. Wt: 368.74
InChI Key: KWTAZVLEWOLOIX-UHFFFAOYSA-N
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Description

4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a phenylamino group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid group at the 3-position of the quinoline ring, with the hydrochloride salt form enhancing its solubility and stability. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Amination: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenylamine reacts with the quinoline derivative.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a halogenated quinoline derivative with carbon dioxide under basic conditions.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the nitro or carbonyl groups.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the quinoline ring, where nucleophiles like amines or thiols replace halogen atoms.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaNH2, RSH, RNH2

    Hydrolysis: HCl, NaOH, H2SO4

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Aminoquinolines, hydroquinolines

    Substitution: Phenylaminoquinolines, thiolquinolines

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Studied for its biological activity against various pathogens, including bacteria, viruses, and parasites.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antiparasitic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling.

    Pathways Involved: It can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, it may interfere with cell signaling pathways that regulate cell growth and apoptosis, leading to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid derivatives: These compounds share the quinoline core and carboxylic acid group but may have different substituents at other positions.

    Phenylaminoquinolines: Compounds with a phenylamino group at various positions on the quinoline ring.

    Trifluoromethylquinolines: Quinoline derivatives with a trifluoromethyl group at different positions.

Uniqueness

4-(Phenylamino)-8-(trifluoromethyl)quinoline-3-carboxylic acid hydrochloride is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenylamino group contributes to its biological activity. This unique combination makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-anilino-8-(trifluoromethyl)quinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2.ClH/c18-17(19,20)13-8-4-7-11-14(22-10-5-2-1-3-6-10)12(16(23)24)9-21-15(11)13;/h1-9H,(H,21,22)(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTAZVLEWOLOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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